molecular formula C16H19FN4O2S2 B2591114 Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1105222-30-7

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2591114
CAS No.: 1105222-30-7
M. Wt: 382.47
InChI Key: YUMSAFPRQIGIRZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 4-fluorophenyl group and an ethyl thioacetate side chain. The thiadiazole scaffold is known for its bioisosteric properties with other heterocycles, enabling diverse pharmacological interactions. The 4-fluorophenyl-piperazine moiety enhances receptor binding affinity, particularly toward serotonin and dopamine receptors, while the thioacetate group improves solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S2/c1-2-23-14(22)11-24-16-19-18-15(25-16)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMSAFPRQIGIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiadiazole moieties. The compound's structure includes a piperazine ring and a thiadiazole group, which are known for their diverse biological activities. The presence of the fluorophenyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of fluorine, potentially increasing potency against various pathogens.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : this compound has been tested against various bacterial strains. In studies involving related thiadiazole derivatives, significant inhibition was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Antifungal Activity

The compound also shows promise in antifungal applications. Studies have reported that related thiadiazole derivatives exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

The biological activity of this compound is hypothesized to stem from its ability to disrupt microbial cell membranes or inhibit key metabolic pathways. Compounds with the thiadiazole structure have been shown to interfere with nucleic acid synthesis and protein function in microorganisms .

Case Studies and Research Findings

Several studies have investigated the biological potential of thiadiazole derivatives:

  • Dixit et al. (2006) explored the antimicrobial effects of various thiadiazole derivatives and reported significant activity against both bacterial and fungal strains. The study highlighted the importance of substituent variations on biological efficacy.
  • Demirbas et al. (2009) conducted a comparative analysis of different thiadiazole compounds, establishing a correlation between structural features and antimicrobial potency. Their findings suggested that halogenated phenyl groups enhanced antibacterial activity .
  • Recent Investigations : A recent study evaluated a series of piperazine-linked thiadiazoles for their cytotoxicity and antimicrobial properties. Results indicated that compounds similar to this compound exhibited selective toxicity toward microbial cells while sparing mammalian cells .

Scientific Research Applications

Molecular Formula

  • C : 20
  • H : 22
  • F : 1
  • N : 3
  • O : 2
  • S : 1

Molecular Weight

Approximately 359.46 g/mol.

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that piperazine-based compounds could modulate serotonin receptors, which are crucial in the treatment of depression . Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate may share similar mechanisms due to its structural components.

Anticancer Potential

Compounds with thiadiazole structures have shown promise in anticancer research. For instance, derivatives of thiadiazole have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the efficacy of related compounds against human breast cancer cells, suggesting that modifications to the thiadiazole structure can enhance anticancer activity . this compound could be investigated for similar properties.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research has documented the synthesis of various thiadiazole compounds that exhibit significant antibacterial activity against different strains of bacteria . The incorporation of the piperazine moiety may further enhance this activity by improving membrane permeability or receptor interactions.

Case Study 1: Antidepressant Efficacy

A study explored the effects of a series of piperazine derivatives on serotonin receptor modulation. The findings indicated that specific substitutions on the piperazine ring significantly influenced the binding affinity and functional activity at serotonin receptors . This supports the hypothesis that this compound may also exhibit similar antidepressant properties.

Case Study 2: Cancer Cell Inhibition

In a comparative analysis of various thiadiazole derivatives against breast cancer cell lines, one compound demonstrated an IC50 value indicating effective inhibition of cell growth. The study suggested that structural features such as electron-withdrawing groups could enhance biological activity . This finding underscores the potential of this compound in oncology.

Chemical Reactions Analysis

2.1. Formation of the Thiadiazole Core

The thiadiazole ring is typically synthesized via cyclization reactions involving acyclic precursors. For example:

  • Cyclocondensation : Reacting hydrazides with sulfur-containing reagents (e.g., thiourea) under acidic conditions (e.g., POCl₃ or H₂SO₄) can form thiadiazoles .

  • Interconversion : Oxadiazoles can be converted to thiadiazoles using thiourea in tetrahydrofuran (THF) .

Reagents Conditions Yield Key Step
Thiourea, THFRefluxModerateOxadiazole-to-thiadiazole
POCl₃Reflux in SOCl₂HighCyclization

3.1. Ethyl Acetate Formation

The ethyl ester group is typically introduced via esterification using ethyl chloroacetate. For example:

  • Nucleophilic Substitution : Thiols react with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetone or ethanol .

  • Purification : Column chromatography or recrystallization is used to isolate the product .

Reagent Conditions Yield Outcome
Ethyl chloroacetateK₂CO₃, acetone, RTHighEster formation

3.2. Potential Modifications

  • Hydrazination : Conversion of esters to hydrazides using hydrazine hydrate, enabling further cyclization to triazoles .

  • Acylation : Reaction with acid chlorides to form amides, expanding functional diversity.

4.1. Thiadiazole Ring Formation

The thiadiazole ring forms via a [3+2] cycloaddition between a thiosemicarbazide and a carbonyl compound, followed by elimination of water .

Thiosemicarbazide+CarbonylThiadiazole+H2O\text{Thiosemicarbazide} + \text{Carbonyl} \rightarrow \text{Thiadiazole} + \text{H}_2\text{O}

4.2. Piperazine Substitution

The substitution involves nucleophilic aromatic displacement, where the chloride on the thiadiazole is replaced by the piperazine group .

Thiadiazole-Cl+PiperazineThiadiazole-Piperazine\text{Thiadiazole-Cl} + \text{Piperazine} \rightarrow \text{Thiadiazole-Piperazine}

Analytical Characterization

  • NMR : Confirms the presence of the thiadiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ethyl ester (δ ~4.2–4.5 ppm for -OCH₂CH₃) .

  • IR : Identifies functional groups: C=O (ester, ~1730 cm⁻¹), C-S (thiol, ~700–800 cm⁻¹) .

  • Mass Spectrometry : Molar mass ~420 g/mol (calculated from molecular formula) .

Biological Implications

While the query focuses on chemical reactions, thiadiazole derivatives are known for antimicrobial and anticancer activities. The presence of the piperazine group may enhance interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Thiadiazole Substituents

Compound 44 (Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate):

  • Structural Difference : Replaces the 4-fluorophenyl-piperazine group with a 4-methoxybenzamido substituent.
  • Activity : Exhibits moderate cytotoxic activity against tumor cell lines (A549, HEPG2, MCF7), though less potent than reference drugs like doxorubicin. The methoxy group enhances lipophilicity but reduces receptor selectivity compared to the fluorophenyl group in the target compound .

Compound 10k (Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate):

  • Structural Difference : Incorporates a urea-linked thiazole ring and a trifluoromethyl group.
  • Activity : Demonstrates superior enzyme inhibitory activity (e.g., acetylcholinesterase) due to the electron-withdrawing trifluoromethyl group, which stabilizes ligand-enzyme interactions. However, the thiazole core may reduce metabolic stability compared to thiadiazole .

Analogues with Alternative Heterocyclic Systems

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate:

  • Structural Difference : Replaces the ethyl ester with a sodium carboxylate and introduces a triazole ring.
  • Activity : Shows enhanced intermolecular interaction energy with target enzymes (e.g., kinases) due to ionic interactions from the carboxylate group. This improves solubility but may limit blood-brain barrier penetration compared to the ethyl ester in the target compound .

Ethyl 2-[[5-[(4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate:

  • Structural Difference : Substitutes the fluorophenyl-piperazine with a piperidin-1-ylsulfonylbenzoyl group.
  • Activity : The sulfonyl group increases electron-withdrawing effects, enhancing binding to ATP-binding pockets in kinases. However, the bulky piperidinylsulfonyl group may reduce bioavailability .

Critical Analysis

The target compound’s 4-fluorophenyl-piperazine group provides a balance of lipophilicity and electronic effects, favoring receptor binding over purely hydrophobic (e.g., methoxy) or polar (e.g., carboxylate) substituents. However, its ethyl ester group may limit solubility compared to ionic derivatives.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂), thiadiazole protons (δ 7.5–8.5 ppm), and fluorophenyl group (δ 6.8–7.2 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1730 cm⁻¹), C-S (680 cm⁻¹), and C-F (1250 cm⁻¹) .
  • Elemental analysis : Confirms %C, %H, %N within ±0.4% of theoretical values .

How to resolve contradictions in cytotoxic activity data across studies?

Advanced
Discrepancies in cytotoxicity (e.g., inactive vs. active derivatives) may arise from:

  • Substituent effects : The 4-fluorophenyl group enhances lipophilicity and target binding compared to methoxy or alkyl substituents .
  • Cell line specificity : Activity varies based on cancer type (e.g., MCF7 vs. A549) due to differences in metabolic pathways .
  • Assay conditions : Varying incubation times or concentrations (e.g., 10–100 µM) alter IC₅₀ values .

What computational strategies predict biological activity for this compound?

Q. Advanced

  • Molecular docking : Evaluates binding affinity to targets like EGFR or adenosine receptors. Docking scores correlate with experimental IC₅₀ values .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

What in vitro models are suitable for anticancer activity screening?

Basic
Commonly used cell lines include:

  • Epithelial cancers : A549 (lung), HEPG2 (liver), MCF7 (breast) .
  • Assay protocols : MTT or SRB assays at 48–72 hours, with IC₅₀ values calculated using nonlinear regression .

How to design analogs to improve pharmacokinetic properties?

Q. Advanced

  • Bioisosteric replacement : Substitute the ethyl ester with a methyl group to enhance metabolic stability .
  • Piperazine modifications : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .
  • Thiadiazole ring substitution : Replace sulfur with oxygen (oxadiazole) to reduce toxicity .

What intermediates are critical in synthesizing this compound?

Basic
Key intermediates include:

  • Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate : Synthesized from thiosemicarbazide and ethyl bromoacetate .
  • 4-(4-Fluorophenyl)piperazine-1-carbonyl chloride : Prepared via SOCl₂ treatment of the carboxylic acid .

How to analyze reaction mechanisms for thioether bond formation?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants (k ≈ 0.05 min⁻¹) .
  • Isotopic labeling : Use ³⁵S-labeled thiadiazole to track sulfur incorporation .
  • DFT calculations : Identify transition states for nucleophilic attack (ΔG‡ ~25 kcal/mol) .

What methods validate target engagement in biological assays?

Q. Advanced

  • Competitive binding assays : Displacement of radiolabeled ligands (e.g., [³H]-adenosine) confirms receptor affinity .
  • Western blotting : Measure downstream signaling markers (e.g., phosphorylated EGFR) .
  • SPR spectroscopy : Quantify binding kinetics (ka/kd) in real-time .

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